molecular formula C14H19NO4 B123553 (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 62965-10-0

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No. B123553
CAS RN: 62965-10-0
M. Wt: 265.3 g/mol
InChI Key: NSVNKQLSGGKNKB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022041B2

Procedure details

To a solution of L-tert-leucine (1) (50.0 g, 38.0 mmol) and NaHCO3 (96.0 g, 114 mmol) in ice (500 g) and water (500 ml) was added benzyl chloroformate (65.0 ml, 74.0 mmol) and the reaction stirred at 0° C. for 3 hours then at room temperature for 18 hours. 0.1N Na2CO3 was added until the oily layer dissolved and the solution was washed with 10% EtOAc in hexanes (2×500 ml). The iced aqueous phase was acidified to pH 1 using 12N HCl then extracted using EtOAc (3×350 ml). The combined organic extracts were dried over Na2SO4, filtered and evaporated to give the title compound as a colorless oil (82.4 g, 81.5% yield):
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].C([O-])(O)=O.[Na+].Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17].C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:19]([O:18][C:16]([NH:1][CH:2]([C:3]([CH3:6])([CH3:5])[CH3:4])[C:7]([OH:9])=[O:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N[C@@H](C(C)(C)C)C(=O)O
Name
Quantity
96 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
65 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
ice
Quantity
500 g
Type
solvent
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
WASH
Type
WASH
Details
the solution was washed with 10% EtOAc in hexanes (2×500 ml)
EXTRACTION
Type
EXTRACTION
Details
then extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 82.4 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 817.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08022041B2

Procedure details

To a solution of L-tert-leucine (1) (50.0 g, 38.0 mmol) and NaHCO3 (96.0 g, 114 mmol) in ice (500 g) and water (500 ml) was added benzyl chloroformate (65.0 ml, 74.0 mmol) and the reaction stirred at 0° C. for 3 hours then at room temperature for 18 hours. 0.1N Na2CO3 was added until the oily layer dissolved and the solution was washed with 10% EtOAc in hexanes (2×500 ml). The iced aqueous phase was acidified to pH 1 using 12N HCl then extracted using EtOAc (3×350 ml). The combined organic extracts were dried over Na2SO4, filtered and evaporated to give the title compound as a colorless oil (82.4 g, 81.5% yield):
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].C([O-])(O)=O.[Na+].Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17].C([O-])([O-])=O.[Na+].[Na+]>O>[CH2:19]([O:18][C:16]([NH:1][CH:2]([C:3]([CH3:6])([CH3:5])[CH3:4])[C:7]([OH:9])=[O:8])=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N[C@@H](C(C)(C)C)C(=O)O
Name
Quantity
96 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
65 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
ice
Quantity
500 g
Type
solvent
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
WASH
Type
WASH
Details
the solution was washed with 10% EtOAc in hexanes (2×500 ml)
EXTRACTION
Type
EXTRACTION
Details
then extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 82.4 g
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 817.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.